molecular formula C24H23F3N4O3S B3007503 CCR6 inhibitor 1

CCR6 inhibitor 1

Cat. No.: B3007503
M. Wt: 504.5 g/mol
InChI Key: CNOZLNNAVQPFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR6 inhibitor 1 is a potent and selective inhibitor of the chemokine receptor CCR6. This receptor is involved in various biological processes, including immune responses and inflammation. This compound has shown efficacy in inhibiting the migration of cells that express CCR6, making it a valuable tool in the study of autoimmune diseases and cancer .

Scientific Research Applications

CCR6 inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study the structure and function of CCR6 and its role in various chemical pathways.

    Biology: Helps in understanding the migration and activation of immune cells, particularly in inflammatory and autoimmune diseases.

    Medicine: Potential therapeutic applications in treating conditions like psoriasis, multiple sclerosis, and certain cancers by inhibiting the CCR6 receptor.

    Industry: Used in the development of new drugs and therapeutic agents targeting CCR6-related pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CCR6 inhibitor 1 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: CCR6 inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

CCR6 inhibitor 1 exerts its effects by binding to the CCR6 receptor, thereby blocking its interaction with its natural ligand, CCL20. This inhibition prevents the activation of downstream signaling pathways, including the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation. The primary molecular targets are the G protein-coupled receptor pathways, which play a crucial role in cell migration and immune response .

Comparison with Similar Compounds

Uniqueness of CCR6 Inhibitor 1: this compound is unique due to its high selectivity and potency for the CCR6 receptor, with significantly lower activity against other chemokine receptors like CCR1 and CCR7. This selectivity makes it a valuable tool for studying CCR6-specific pathways and developing targeted therapies .

Properties

IUPAC Name

4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18,20H,4-5,8-9H2,(H2,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOZLNNAVQPFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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